Ethanesulfonamide

説明

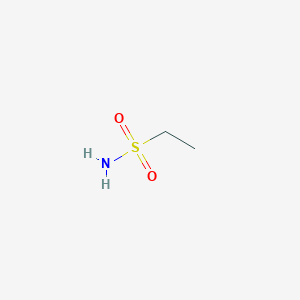

Structure

3D Structure

特性

IUPAC Name |

ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRZCMUDOWDGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061752 | |

| Record name | Ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-70-3 | |

| Record name | Ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethanesulfonamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide (CAS No. 1520-70-3) is a simple alkylsulfonamide that serves as a fundamental building block in organic synthesis and medicinal chemistry. Its sulfonamide moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. A thorough understanding of its chemical properties, structure, and reactivity is paramount for its effective utilization in the design and development of novel chemical entities. This technical guide provides an in-depth overview of the core chemical and structural characteristics of ethanesulfonamide, supported by experimental data and methodologies.

Chemical and Physical Properties

The physicochemical properties of ethanesulfonamide are summarized in the tables below, providing a quantitative basis for its handling, formulation, and application in various experimental settings.

Table 1: General and Physical Properties of Ethanesulfonamide

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇NO₂S | [1] |

| Molecular Weight | 109.15 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 60 °C | [3] |

| Boiling Point | 214.9 ± 23.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in water | [2] |

| pKa | 10.81 ± 0.60 (Predicted) | |

| logP (XLogP3-AA) | -0.7 | [1] |

Table 2: Identifiers of Ethanesulfonamide

| Identifier | Value | Source(s) |

| CAS Number | 1520-70-3 | [1] |

| IUPAC Name | ethanesulfonamide | [1] |

| SMILES | CCS(=O)(=O)N | [1] |

| InChI | InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | [1] |

| InChIKey | ZCRZCMUDOWDGOB-UHFFFAOYSA-N | [1] |

Chemical Structure

The molecular structure of ethanesulfonamide consists of an ethyl group attached to a sulfonamide functional group. The sulfur atom is in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to both the ethyl group's carbon and the nitrogen of the amide group.

Caption: 2D representation of the ethanesulfonamide molecule.

Experimental Protocols

Synthesis of Ethanesulfonamide (General Protocol)

Objective: To synthesize ethanesulfonamide from ethanesulfonyl chloride.

Materials:

-

Ethanesulfonyl chloride

-

Ammonium hydroxide (concentrated solution)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a well-ventilated fume hood, dissolve ethanesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethanesulfonamide.

Purification by Recrystallization (General Protocol)

The crude product can be purified by recrystallization to obtain a higher purity solid.

Objective: To purify crude ethanesulfonamide by recrystallization.[4][5]

Materials:

-

Crude ethanesulfonamide

-

A suitable solvent or solvent pair (e.g., ethanol/water)[4]

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Solvent Selection: Determine a suitable solvent in which the ethanesulfonamide is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. A common solvent system for sulfonamides is an ethanol/water mixture.[4]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to dissolve the solid completely.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration to remove colored impurities.[4]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal yield.[4][5]

-

Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

-

Drying: Dry the purified crystals, for instance, in a desiccator under vacuum, to remove any residual solvent.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of ethanesulfonamide is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, characteristic of an ethyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group. The amine (NH₂) protons will appear as a broad singlet. For sulfonamides in general, the -SO₂NH- proton signal appears between 8.78 and 10.15 ppm.[1]

-

¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals corresponding to the two carbon atoms of the ethyl group. The carbon atom directly attached to the sulfur will be deshielded and appear at a higher chemical shift (further downfield).[1]

Infrared (IR) Spectroscopy

The IR spectrum of ethanesulfonamide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[1]

-

S=O stretching: Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), which are characteristic of the sulfonyl group.[1]

-

S-N stretching: A band in the region of 950-900 cm⁻¹.[1]

-

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum of ethanesulfonamide will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) is expected to involve the cleavage of the C-S and S-N bonds. Common fragments for sulfonamides can arise from the loss of SO₂.[6]

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the scientific literature detailing the direct interaction of ethanesulfonamide with specific signaling pathways or its distinct biological activities. The biological effects of the broader sulfonamide class of compounds are vast and well-documented. For instance, certain sulfonamide-containing diuretics are known to interact with ion transporters like the Na-K-Cl cotransporter (NKCC1), which can, in turn, influence inflammatory pathways such as the NF-κB signaling pathway.[7]

The diagram below illustrates a generalized signaling pathway that can be influenced by some sulfonamide derivatives, highlighting the potential for this chemical class to modulate cellular processes. It is important to note that this is a general representation, and the specific involvement of ethanesulfonamide in this or any other pathway has not been definitively established.

Caption: Generalized pathway showing potential influence of some sulfonamides on NF-κB signaling.

Conclusion

Ethanesulfonamide is a fundamental organic compound with well-defined chemical and structural properties. While it serves as a valuable synthon for more complex, biologically active molecules, its own direct biological effects and interactions with cellular signaling pathways are not extensively documented. This guide provides a consolidated resource of its known characteristics and offers generalized experimental protocols that can be adapted for its synthesis and purification. Further research is warranted to explore the potential biological roles of this simple sulfonamide.

References

- 1. rsc.org [rsc.org]

- 2. Home Page [chem.ualberta.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethanesulfonamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of ethanesulfonamide, a simple yet significant sulfonamide compound. It details the molecular and physicochemical properties of ethanesulfonamide, outlines a representative protocol for its synthesis, and explores its established roles as a competitive inhibitor of dihydropteroate synthase and an inhibitor of carbonic anhydrase. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and visual representations of key biological pathways and chemical synthesis workflows to facilitate further research and application.

Introduction

Ethanesulfonamide (C2H7NO2S) is an organic compound that belongs to the sulfonamide class, characterized by a sulfonamide functional group attached to an ethyl group. While it is one of the simplest alkyl sulfonamides, it serves as a fundamental structure for understanding the chemical and biological activities of this important class of compounds. Sulfonamides are renowned for their antimicrobial properties and have been cornerstones in the development of therapeutics for a variety of conditions, including bacterial infections and glaucoma.[1][2] This guide aims to provide an in-depth technical resource on ethanesulfonamide, covering its fundamental properties, synthesis, and mechanisms of action.

Molecular Formula and Physicochemical Properties

Ethanesulfonamide is a well-characterized compound with established physical and chemical properties. The key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C2H7NO2S | [1][3] |

| Molecular Weight | 109.15 g/mol | [1][3] |

| CAS Number | 1520-70-3 | [1][3] |

| Appearance | White crystalline solid | [1] |

| pKa | 10.81 ± 0.60 (Predicted) | [1] |

| Topological Polar Surface Area | 68.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of ethanesulfonamide and a general protocol for assessing its potential as an enzyme inhibitor.

Synthesis of Ethanesulfonamide

The synthesis of ethanesulfonamide is typically achieved through the reaction of ethanesulfonyl chloride with ammonia.[4] This is a standard method for the formation of primary sulfonamides.

Reaction:

C2H5SO2Cl + 2 NH3 → C2H5SO2NH2 + NH4Cl

Materials:

-

Ethanesulfonyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Anhydrous solvent (e.g., toluene, ethanol, or methanol)[5]

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware for extraction and filtration.

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanesulfonyl chloride in an appropriate anhydrous solvent and cool the mixture to 0-5 °C using an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of ethanesulfonyl chloride. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).

-

Acidify the reaction mixture with dilute hydrochloric acid to neutralize excess ammonia.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude ethanesulfonamide.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

General Protocol for Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of ethanesulfonamide against dihydropteroate synthase, the target of sulfonamide antibacterials.[3][6]

Materials:

-

Purified dihydropteroate synthase (DHPS) enzyme

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Ethanesulfonamide (or other sulfonamide inhibitor)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare stock solutions of PABA, DHPP, and ethanesulfonamide in a suitable buffer or solvent.

-

In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer, DHPS enzyme, and varying concentrations of ethanesulfonamide. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrates (PABA and DHPP).

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The formation of dihydropteroate can be monitored directly or through a coupled-enzyme assay.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[3]

Signaling Pathways and Mechanisms of Action

The biological effects of ethanesulfonamide, like other sulfonamides, are primarily attributed to its ability to interfere with specific enzymatic pathways in microorganisms and host cells.

Inhibition of Folic Acid Synthesis in Bacteria

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[1][2][7] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet.[1] Ethanesulfonamide, being a structural analog of the natural substrate p-aminobenzoic acid (PABA), competes for the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[2] The depletion of folic acid inhibits the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.[1]

Inhibition of bacterial folic acid synthesis by ethanesulfonamide.

Inhibition of Carbonic Anhydrase

Inhibition of carbonic anhydrase by ethanesulfonamide.

Experimental and Logical Workflows

This section provides a visual representation of the synthesis workflow for ethanesulfonamide.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of ethanesulfonamide from ethanesulfonyl chloride.

Synthesis and purification workflow for ethanesulfonamide.

Conclusion

Ethanesulfonamide, with its simple structure, provides a valuable model for studying the broader class of sulfonamides. Its synthesis is straightforward, and its mechanisms of action are well-established, primarily involving the inhibition of dihydropteroate synthase in bacteria and carbonic anhydrase. This technical guide has provided essential data, detailed experimental protocols, and clear visual representations of its biological and chemical workflows to support further research into its properties and applications. As the foundation of a diverse and medically important class of compounds, a thorough understanding of ethanesulfonamide is crucial for scientists and researchers in the fields of medicinal chemistry and drug development.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113336680B - Green process synthesis method of sulfanilamide - Google Patents [patents.google.com]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Ethanesulfonamide (CAS 1520-70-3): A Technical Guide for Researchers

Introduction

Ethanesulfonamide, with the CAS registry number 1520-70-3, is an organic compound belonging to the sulfonamide class of molecules.[1] Characterized by an ethanesulfonyl group linked to an amino group, this white crystalline solid serves as a versatile building block in organic synthesis and holds relevance in the fields of medicinal chemistry and proteomics research.[1][2] Its utility stems from the reactive sulfonamide moiety, which can be further functionalized, and its structural similarity to p-aminobenzoic acid (PABA), conferring potential antibacterial properties characteristic of the sulfonamide drug class. This guide provides a comprehensive overview of Ethanesulfonamide's chemical and physical properties, spectroscopic data, synthesis, and key applications for professionals in research and drug development.

Chemical and Physical Properties

Ethanesulfonamide is a relatively simple yet important molecule. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₂H₇NO₂S | [1][2] |

| Molecular Weight | 109.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 60 °C | |

| Boiling Point | 214.9±23.0 °C at 760 mmHg (Predicted) | |

| Density | 1.265±0.06 g/cm³ (Predicted) | |

| pKa | 10.81±0.60 (Predicted) | |

| InChI | InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | [1] |

| InChIKey | ZCRZCMUDOWDGOB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCS(=O)(=O)N | [1] |

| Solubility | Soluble in water | [1] |

Table 1: Physicochemical Properties of Ethanesulfonamide

Spectroscopic Data

The structural elucidation of Ethanesulfonamide is confirmed through various spectroscopic techniques. The expected and observed spectral data are crucial for identity confirmation in synthetic and analytical applications.

| Spectroscopic Technique | Data | Source |

| ¹H NMR | Predicted shifts: -CH₃ (~1.3 ppm, triplet), -CH₂- (~3.1 ppm, quartet), -NH₂ (variable, broad singlet) | General NMR Principles |

| ¹³C NMR | Predicted shifts: -CH₃ (~10 ppm), -CH₂- (~48 ppm) | [1] |

| FT-IR (Melt) | Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and C-H stretching. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) and characteristic fragmentation pattern. | [1] |

Table 2: Spectroscopic Data for Ethanesulfonamide

Synthesis and Experimental Protocols

General Synthesis of Ethanesulfonamide

The most common laboratory synthesis of Ethanesulfonamide involves the reaction of ethanesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard method for the formation of primary sulfonamides.

Caption: General workflow for the synthesis of Ethanesulfonamide.

Experimental Protocol: Synthesis of Ethanesulfonamide

-

Reaction Setup: A solution of ethanesulfonyl chloride in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Ammonia: An excess of aqueous ammonia is added dropwise to the stirred solution of ethanesulfonyl chloride. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude Ethanesulfonamide is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white crystalline solid.

Experimental Protocol: Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for Ethanesulfonamide.

Caption: Workflow for spectroscopic analysis of Ethanesulfonamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of Ethanesulfonamide is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

For a solid sample, a KBr pellet is prepared by mixing a small amount of Ethanesulfonamide with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, a spectrum can be obtained from the neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded using an FT-IR spectrometer.

-

-

Mass Spectrometry (MS):

-

A dilute solution of Ethanesulfonamide is prepared in a volatile solvent such as methanol or acetonitrile.

-

The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

The mass spectrum is acquired over an appropriate mass-to-charge (m/z) range.

-

Applications in Research and Development

Pharmaceutical Synthesis

Ethanesulfonamide serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including diuretics, anticonvulsants, and hypoglycemic agents. The ethyl group of Ethanesulfonamide can be further functionalized to introduce desired physicochemical properties and biological activities.

Proteomics Research

In the field of proteomics, Ethanesulfonamide and its derivatives can be utilized in several ways.[2] One application is in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. For instance, an azide- or alkyne-modified version of Ethanesulfonamide could be used to tag proteins or peptides for subsequent analysis by mass spectrometry.

References

Biological Activities of Ethanesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of ethanesulfonamide and ethenesulfonamide derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating potent and selective activities across various therapeutic areas. This document provides a comprehensive overview of their primary biological targets, quantitative activity data, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.

Endothelin Receptor Antagonism

Ethanesulfonamide and particularly ethenesulfonamide derivatives have been extensively investigated as potent and selective antagonists of endothelin (ET) receptors, primarily the ET-A receptor subtype. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases.

Quantitative Data for Endothelin Receptor Antagonism

The following table summarizes the in vitro inhibitory activities of representative ethanesulfonamide and ethenesulfonamide derivatives against endothelin receptors.

| Compound ID | Derivative Type | Target Receptor | IC50 (nM) | Selectivity (ET-B/ET-A) | Reference |

| 5a | 2-Phenylethenesulfonamide | ET-A | - | Improved vs. Bosentan | [1] |

| 5n | 2-Fluoroethoxy derivative of 2-phenylethenesulfonamide | ET-A | 2.1 | 1200 | [1] |

| 6e | Methoxy derivative | ET-A | - | Well-tolerated | [2] |

| 6l | 2-(Pyridin-3-yl)ethenesulfonamide derivative | ET-A | - | Well-tolerated | [2] |

| 6q | 2-Phenylethanesulfonamide derivative | ET-A | - | Well-tolerated | [2] |

| 6s | 2,4,6-trimethylphenyl derivative of 2-phenylethenesulfonamide | ET-A/ET-B Mixed | 2.2 (for ET-A) | - | [3] |

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors expressed in Chinese Hamster Ovary (CHO) cells.[1][4]

Materials:

-

Membrane preparations from CHO cells stably expressing human ET-A or ET-B receptors.

-

Radioligand: [¹²⁵I]ET-1.

-

Unlabeled Ligands: Test compounds, unlabeled ET-1 (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the target receptor to confluency.

-

Homogenize cells in a lysis buffer and pellet the membranes by centrifugation.

-

Wash the membrane pellet and resuspend in a storage buffer to a known protein concentration.[4]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled ET-1.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 37°C for 3 hours to allow binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound.

This ex vivo assay measures the ability of a compound to inhibit the contraction of isolated rat aortic rings induced by endothelin-1.[6]

Materials:

-

Thoracic aorta from male Wistar rats.

-

Krebs-Henseleit solution.

-

Endothelin-1 (ET-1).

-

Test compounds.

-

Isolated organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Cut the aorta into rings (3-4 mm in length).

-

-

Mounting: Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C and aerated with carbogen gas.

-

Equilibration and Viability Check: Allow the rings to equilibrate and then test their viability by inducing contraction with KCl.

-

Experimental Protocol:

-

Pre-incubate the aortic rings with the test compound or vehicle for a specified period.

-

Add cumulative concentrations of ET-1 to the organ bath to generate a concentration-response curve.

-

Record the isometric tension at each concentration.

-

-

Data Analysis: Compare the concentration-response curves in the presence and absence of the antagonist to determine its functional inhibitory activity.

Signaling Pathway

The following diagram illustrates the endothelin-1 signaling pathway and the point of inhibition by ethanesulfonamide-based ET-A receptor antagonists.

Endothelin-1 Signaling Pathway and Inhibition.

Anticancer Activity

While the primary focus for ethanesulfonamide derivatives has been on endothelin receptor antagonism, the broader class of sulfonamides is well-known for its anticancer properties.[7] These activities are often mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and kinases.

Quantitative Data for Anticancer Activity

The following table presents the cytotoxic activity of some sulfonamide derivatives against various human cancer cell lines. It is important to note that these are general sulfonamides and not specifically ethanesulfonamide derivatives, but they provide a basis for potential activity within this class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| General Sulfonamides | MDA-MB-468 | < 30 | [8] |

| MCF-7 | < 128 | [8] | |

| HeLa | < 360 | [8] | |

| Benzenesulfonamide-imidazole derivative | IGR39 | 27.8 ± 2.8 | [9] |

| MDA-MB-231 | 20.5 ± 3.6 | [9] |

Experimental Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][10][11]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa).

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (ethanesulfonamide derivatives).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or isopropanol).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the test compound.

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used, and their derivatives continue to be explored for new antimicrobial applications.[8] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data for Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for some sulfonamide derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivatives | Staphylococcus aureus | 32 - 512 | [8] |

Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][12]

Materials:

-

Test sulfonamide compounds.

-

Mueller-Hinton Broth (MHB).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Carbonic Anhydrase Inhibition

Certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[13][14][15] CA inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticancer drugs.

Quantitative Data for Carbonic Anhydrase Inhibition

The following table provides the inhibition constants (Ki) for some sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound ID | hCA Isoform | Ki (nM) | Reference |

| Aromatic Sulfonamides | hCA I | 240 - 2185 | [16] |

| hCA II | 19 - 83 | [16] | |

| hCA IX | 25 - 882 | [16] | |

| hCA XII | 8.8 - 175 | [16] | |

| Sulfonyl Semicarbazides | hCA IX | 20.5 - 81.3 | [14] |

| hCA XII | 0.59 - 0.79 | [14] |

Experimental Protocol

This assay measures the inhibition of the CA-catalyzed hydration of CO₂ using a stopped-flow spectrophotometer.[14][17]

Materials:

-

Purified human carbonic anhydrase isoforms.

-

Test compounds.

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

CO₂-saturated water.

-

pH indicator (e.g., phenol red).

-

Stopped-flow spectrophotometer.

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the test inhibitor at various concentrations.

-

Assay Execution:

-

Rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over a short period (10-100 seconds) to determine the initial rate of the reaction.

-

-

Data Analysis:

-

Determine the initial velocities at different substrate (CO₂) concentrations.

-

Calculate the inhibition constants (Ki) by non-linear least-squares methods.

-

Synthesis of Ethanesulfonamide Derivatives

A general synthetic route to ethanesulfonamide and ethenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine or through multi-step sequences starting from other sulfur-containing precursors.[2][18][19][20][21]

General Synthesis Workflow for Sulfonamide Derivatives.

This guide provides a foundational understanding of the biological activities of ethanesulfonamide derivatives. The potent and selective nature of these compounds, particularly as endothelin receptor antagonists, highlights their therapeutic potential. Further research into their anticancer, antimicrobial, and enzyme inhibitory activities is warranted to fully explore the pharmacological scope of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Activity Assay [protocols.io]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. reprocell.com [reprocell.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. texaschildrens.org [texaschildrens.org]

- 11. atcc.org [atcc.org]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]

The Ethanesulfonamide Moiety: A Scaffolding Approach to Modulating Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanesulfonamide, a simple alkylsulfonamide, is a crucial structural motif in medicinal chemistry. While its standalone biological activity is not extensively documented, its incorporation into more complex molecules confers significant pharmacological properties. This technical guide delves into the primary mechanisms of action through which ethanesulfonamide-containing compounds exert their effects on biological systems. The two principal pathways elucidated are the antagonism of endothelin receptors and the inhibition of carbonic anhydrase. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows to facilitate further research and drug development endeavors.

Introduction

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents. Ethanesulfonamide, as a fundamental building block, offers a synthetically versatile scaffold for the design of potent and selective modulators of various biological targets.[1] Its physicochemical properties can be finely tuned through chemical modification, leading to compounds with optimized pharmacokinetic and pharmacodynamic profiles. This guide focuses on two well-established mechanisms of action for molecules incorporating the ethanesulfonamide moiety: endothelin-A receptor antagonism and carbonic anhydrase inhibition.

Endothelin-A Receptor Antagonism

The endothelin (ET) system plays a pivotal role in vasoconstriction and cell proliferation. The ET-A receptor, in particular, is a key mediator of these effects, and its overactivation is implicated in various cardiovascular diseases, including hypertension.[2] Derivatives of ethanesulfonamide have been identified as potent and selective antagonists of the ET-A receptor.[3]

Signaling Pathway

Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to the ET-A receptor, a G-protein coupled receptor (GPCR). This binding event activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in smooth muscle contraction and vasoconstriction.

Caption: Endothelin-A receptor signaling pathway and its inhibition.

Mechanism of Action

Ethanesulfonamide-based antagonists act as competitive inhibitors at the ET-A receptor.[4] By binding to the receptor, they prevent the binding of the endogenous ligand, ET-1, thereby blocking the downstream signaling cascade that leads to vasoconstriction. The sulfonamide moiety often plays a critical role in anchoring the molecule within the receptor's binding pocket through hydrogen bonding and other non-covalent interactions.

Quantitative Data

The following table summarizes the in vitro activity of representative ethanesulfonamide and ethenesulfonamide derivatives as ET-A receptor antagonists.

| Compound | Target Receptor | IC50 (nM) | Reference |

| 2-phenylethenesulfonamide derivative (5a) | ET-A | - | [4] |

| 2-fluoroethoxy derivative (5n) | ET-A | 2.1 | [4] |

| 2-phenylethanesulfonamide derivative (6q) | ET-A | - | [3] |

Note: Specific IC50 values for compounds 5a and 6q were not provided in the cited literature, but they were described as having significant ET-A binding affinity.

Experimental Protocols

This protocol outlines a method for determining the binding affinity of test compounds to the ET-A receptor.

Materials:

-

Membrane preparations from cells expressing the human ET-A receptor.

-

Radiolabeled ligand (e.g., [¹²⁵I]ET-1).

-

Test compounds (ethanesulfonamide derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Caption: Workflow for an ET-A receptor binding assay.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and fluid secretion. Sulfonamides are classic inhibitors of carbonic anhydrases.[5]

Biological Pathway

In various tissues, carbonic anhydrase facilitates the rapid interconversion of CO₂ and H₂O to H⁺ and HCO₃⁻. This reaction is crucial for maintaining acid-base balance and for the transport of CO₂ from tissues to the lungs. In the eye, CA activity in the ciliary body contributes to the secretion of aqueous humor, and its inhibition can lower intraocular pressure.[6] In the kidneys, CA is involved in the reabsorption of bicarbonate, and its inhibition leads to diuresis.[6]

Caption: The reversible reaction catalyzed by carbonic anhydrase.

Mechanism of Action

The mechanism of carbonic anhydrase inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme.[7] This coordination mimics the tetrahedral transition state of the CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity.[8] The binding is typically reversible and non-competitive.[9]

Quantitative Data

| Sulfonamide Class | hCA Isoform | Ki (nM) Range | Reference |

| Aromatic/Heterocyclic | hCA I | 68.4 - 458.1 | [8] |

| Aromatic/Heterocyclic | hCA II | 3.3 - 866.7 | [8] |

| Aromatic/Heterocyclic | hCA IX | 6.1 - 568.8 | [8] |

| Aromatic/Heterocyclic | hCA XII | 55.4 - 113.2 | [8] |

Experimental Protocols

A common method to assess CA inhibition is to measure the inhibition of its esterase activity using a chromogenic substrate.[8]

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA II).

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Substrate: p-nitrophenyl acetate (pNPA).

-

Test compounds (sulfonamides).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Add the assay buffer, test compound at various concentrations, and the CA enzyme solution to the wells of a 96-well plate.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the pNPA substrate.

-

Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenolate.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a carbonic anhydrase inhibition assay.

Conclusion

The ethanesulfonamide moiety is a valuable scaffold in drug discovery, enabling the development of potent and selective modulators of critical biological pathways. Its role in the design of endothelin-A receptor antagonists and carbonic anhydrase inhibitors highlights its significance in addressing a range of therapeutic needs, from cardiovascular disease to glaucoma. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and optimization of ethanesulfonamide-based compounds as novel therapeutic agents. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation drugs with enhanced efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulf onamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. lecturio.com [lecturio.com]

The Ethanesulfonamide Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Among the diverse sulfonamide-containing scaffolds, the ethanesulfonamide moiety presents a valuable and versatile building block in the design of novel drug candidates. Its unique physicochemical properties, including its role as a bioisostere and its synthetic tractability, have led to its incorporation in compounds targeting a range of biological systems. This technical guide provides a comprehensive overview of the role of ethanesulfonamide in medicinal chemistry, with a focus on its applications, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.

Ethanesulfonamide as a Bioisostere

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The sulfonamide group is a well-established bioisostere for the carboxylic acid and amide functionalities.[4] Specifically, the ethanesulfonamide group can offer several advantages over a carboxylate or an amide:

-

Increased Lipophilicity: The replacement of a polar carboxylic acid with a more nonpolar ethanesulfonamide can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The sulfonamide bond is generally more resistant to enzymatic hydrolysis compared to an amide bond, leading to improved metabolic stability and a longer duration of action.[1]

-

Modulation of pKa: While sulfonamides are generally weaker acids than carboxylic acids, their acidity can be tuned through substitution, allowing for the optimization of interactions with biological targets.

-

Three-Dimensional Structure: The tetrahedral geometry of the sulfur atom in the sulfonamide group can present a different vector for substituent interactions compared to the planar amide or carboxylate groups, potentially leading to improved binding affinity and selectivity.

Applications in Drug Discovery

The ethanesulfonamide scaffold has been successfully employed in the development of potent and selective inhibitors for various biological targets. This section will focus on two prominent examples: endothelin receptor antagonists and carbonic anhydrase inhibitors.

Endothelin Receptor Antagonists

The endothelin (ET) system plays a crucial role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases.[5] Endothelin receptors, particularly the ETA subtype, are attractive targets for therapeutic intervention. Researchers have discovered that replacing the benzenesulfonamide group in known endothelin receptor antagonists with a 2-phenylethenesulfonamide or a 2-phenylethanesulfonamide group can lead to compounds with high affinity and selectivity for the ETA receptor.[6][7]

| Compound ID | Structure | ETA IC50 (nM)[7] | ETB IC50 (nM)[7] | Selectivity (ETB/ETA)[7] |

| 6e | 2-phenylethenesulfonamide derivative | 3.6 | >10000 | >2800 |

| 6l | 2-(pyridin-3-yl)ethenesulfonamide derivative | 1.8 | 3300 | 1800 |

| 6q | 2-phenylethanesulfonamide derivative | 3.6 | 7800 | 2200 |

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[9][10] Sulfonamides are the classical inhibitors of carbonic anhydrases, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. While many clinically used CA inhibitors are aromatic sulfonamides, aliphatic sulfonamides, including ethanesulfonamide derivatives, have also been investigated.

| Compound ID | Target Isoform | Kᵢ (nM)[11] |

| 6d | hCA I | 18.8 |

| 6q | hCA I | 38.3 |

| 6e | hCA I | 50.4 |

| 6o | hCA XII | 10.0 |

| 6m | hCA XII | 25.1 |

| 6f | hCA XII | 41.9 |

| Acetazolamide (Standard) | hCA I | 250 |

| Acetazolamide (Standard) | hCA II | 12 |

| Acetazolamide (Standard) | hCA IX | 25 |

| Acetazolamide (Standard) | hCA XII | 5.7 |

Kᵢ values represent the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Synthesis of 2-Phenylethanesulfonamide

This protocol describes a representative synthesis of a 2-phenylethanesulfonamide derivative, a key intermediate for the endothelin receptor antagonists mentioned previously.

Materials:

-

2-Phenylethanethiol

-

Hydrogen peroxide (30%)

-

Formic acid

-

Thionyl chloride

-

Ammonia solution (28%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Oxidation of 2-Phenylethanethiol: To a solution of 2-phenylethanethiol (1 equivalent) in formic acid, add hydrogen peroxide (30%, 2.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 2-phenylethanesulfonyl chloride.

-

Formation of the Sulfonamide: Dissolve the crude 2-phenylethanesulfonyl chloride in dichloromethane and add it dropwise to a cooled (0 °C) concentrated ammonia solution (5 equivalents). Stir the reaction mixture vigorously for 2 hours at room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenylethanesulfonamide.

Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the endothelin A (ETA) receptor.[6][12]

Materials:

-

Cell membranes prepared from cells expressing the human ETA receptor (e.g., CHO-K1 cells)

-

[¹²⁵I]ET-1 (radioligand)

-

Unlabeled ET-1 (for non-specific binding determination)

-

Test compounds (ethanesulfonamide derivatives)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates (GF/C) pre-soaked in 0.3% polyethyleneimine

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [¹²⁵I]ET-1.

-

Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of unlabeled ET-1 (1 µM final concentration), and 50 µL of [¹²⁵I]ET-1.

-

Competitive Binding: 150 µL of membrane preparation, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]ET-1.

-

-

Incubation: Incubate the plate for 90 minutes at 37°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of the endothelin receptor, which is a target for ethanesulfonamide-based antagonists.

Caption: Endothelin-1 signaling pathway and the point of intervention for ethanesulfonamide antagonists.

Conclusion

The ethanesulfonamide moiety is a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that can be exploited to design novel therapeutics. Its role as a bioisostere for carboxylic acids and amides provides a powerful strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful application of ethanesulfonamide derivatives as potent and selective endothelin receptor antagonists and their potential as carbonic anhydrase inhibitors highlight the broad utility of this functional group. As our understanding of structure-activity relationships continues to evolve, the ethanesulfonamide scaffold is poised to remain a significant tool in the development of new and improved medicines.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. researchgate.net [researchgate.net]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnfs.or.kr [pnfs.or.kr]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Potential Therapeutic Applications of Ethanesulfonamide and Its Derivatives: A Technical Guide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] While the parent ethanesulfonamide is a simple chemical building block, its derivatives have emerged as privileged structures in drug discovery, demonstrating significant potential across diverse therapeutic areas. This technical guide provides an in-depth overview of the burgeoning applications of ethanesulfonamide derivatives, with a primary focus on their roles as anticancer, cardiovascular, and neuroprotective agents. We will explore their mechanisms of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Applications

A substantial body of research highlights the utility of sulfonamide derivatives as potent anticancer agents.[3][4] Their antitumor activity is not mediated by a single mechanism but rather through the modulation of multiple, distinct biological pathways crucial for cancer cell proliferation, survival, and metastasis.[3][5]

Mechanisms of Antitumor Action

Ethanesulfonamide derivatives and related sulfonamides exert their anticancer effects through several key mechanisms:

-

Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly the membrane-bound CA IX and CA XII, to regulate intracellular and extracellular pH in the hypoxic tumor microenvironment.[6][7] Inhibition of these enzymes disrupts pH homeostasis, leading to apoptosis and reduced tumor growth and metastasis.[8] Aromatic and heterocyclic sulfonamides are classic CA inhibitors.[3][6]

-

Kinase Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that drives this process.[9] Several sulfonamide-based compounds have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascades that promote angiogenesis.[9][10]

-

Cell Cycle Arrest: Certain sulfonamide derivatives can interfere with the cell division cycle, often causing an arrest in the G1 phase, which prevents cancer cells from replicating.[3][11]

-

Topoisomerase II Inhibition: Some complex sulfonamide derivatives, such as those derived from epipodophyllotoxin, act as potent topoisomerase II poisons. They stabilize the enzyme-DNA complex, leading to double-stranded DNA breaks and subsequent cell death.[12]

Preclinical Data: In Vitro Cytotoxicity and Enzyme Inhibition

The following table summarizes the biological activity of representative sulfonamide derivatives in various anticancer assays.

| Compound ID/Class | Target/Cell Line | Assay Type | Measured Activity (IC₅₀) | Reference |

| Compound 6 | HCT-116 (Colorectal) | MTT Assay | 3.53 µM | [9] |

| Compound 6 | HepG-2 (Hepatocellular) | MTT Assay | 3.33 µM | [9] |

| Compound 6 | MCF-7 (Breast) | MTT Assay | 4.31 µM | [9] |

| Compound 15 | VEGFR-2 | Kinase Inhibition | 0.0787 µM | [9] |

| Compound 3a | EGFR | Kinase Inhibition | 0.17 µM | [9] |

| Thiophene Sulfonamide 158 | MCF-7 (Breast) | Cytotoxicity Assay | More potent than doxorubicin | [4] |

| Compound 36 | VEGFR-2 | Kinase Inhibition | 0.14 ± 0.02 µM | [10] |

| Compound 37 | VEGFR-2 | Kinase Inhibition | 0.15 ± 0.02 µM | [10] |

| Epipodophyllotoxin Deriv. 8r | P388 Leukemia | In Vivo Model | Promising Activity | [12] |

| Epipodophyllotoxin Deriv. 8s | A-549 Lung Carcinoma | In Vivo Model | Promising Activity | [12] |

Visualized Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the mechanism by which sulfonamide-based inhibitors block the VEGFR-2 signaling pathway to inhibit angiogenesis.

Cardiovascular Applications: Endothelin-A Receptor Antagonism

A novel class of ethanesulfonamide and ethenesulfonamide derivatives has been identified as potent and orally active antagonists of the Endothelin-A (ETₐ) receptor.[13][14] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide, and its effects mediated through the ETₐ receptor are implicated in hypertension and heart failure.[13]

Development of Ethanesulfonamide-Based ETₐ Antagonists

Modification of existing non-selective endothelin antagonists led to the discovery that replacing a benzenesulfonamide group with a 2-phenylethenesulfonamide moiety significantly improved selectivity for the ETₐ receptor.[14] Further optimization of the core structure yielded ethanesulfonamide derivatives with potent antagonistic activity and favorable oral bioavailability.[13]

Preclinical Data: ETₐ Receptor Binding Affinity

The table below presents the ETₐ receptor binding affinity for a series of ethenesulfonamide derivatives.

| Compound ID | Modification | ETₐ Binding Affinity (IC₅₀) | ETₐ Selectivity (ETₑ/ETₐ Ratio) | Reference |

| 2b | 2-fluoroethoxy side chain | - | >1000 | [13] |

| 5n | 2-fluoroethoxy side chain | 2.1 nM | 1200 | [14] |

| 6e | Methoxy side chain | - | High | [13] |

| 6q | 2-phenylethanesulfonamide | Equipotent to 6e | High | [13] |

Note: Compound 6e demonstrated improved oral activity, inhibiting the big ET-1 induced pressor response in conscious rats at 0.3 mg/kg with a duration of >6.5 hours.[13]

Visualized Workflow: Screening for ETₐ Antagonists

This diagram outlines a typical experimental workflow for identifying and characterizing novel ETₐ receptor antagonists.

Neurodegenerative Disease Applications

Recent studies have highlighted the potential of sulfonamide derivatives in treating multifactorial neurodegenerative disorders like Alzheimer's disease (AD).[15][16] Their therapeutic potential stems from their ability to interact with multiple pathological targets simultaneously.

Multi-Target Mechanisms of Action in Alzheimer's Disease

-

Cholinesterase Inhibition: A key strategy in AD treatment is to increase levels of the neurotransmitter acetylcholine. Sulfonamide derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.[15][17]

-

Inhibition of Protein Aggregation: The formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles of hyperphosphorylated tau protein are pathological hallmarks of AD.[18] Certain sulfonamides can interfere with the aggregation process of Aβ, tau, and alpha-synuclein, potentially halting disease progression.[18][19]

-

Antioxidant and Anti-inflammatory Properties: Chronic neuroinflammation and oxidative stress contribute significantly to neuronal damage in AD. Many sulfonamide derivatives possess antioxidant and anti-inflammatory activities, offering a neuroprotective effect.[15][16]

Preclinical Data: Inhibition of Key AD Targets

| Compound Class | Target | Assay Type | Measured Activity | Reference |

| Sulfonamide Derivatives | BChE | In Vitro Inhibition | Potent and selective inhibitors | [17] |

| 2-aminofluorene-based sulfonamides | α-synuclein aggregation | Thioflavin T (ThT) Assay | Compound 18 : 5.9 ± 4.1% FI | [18] |

| 2-aminofluorene-based sulfonamides | α-synuclein aggregation | Thioflavin T (ThT) Assay | Compound 20 : 11.9 ± 2.2% FI | [18] |

Visualized Logical Relationship: Multi-Target Strategy for AD

The following diagram illustrates the multi-pronged approach by which sulfonamide derivatives may combat Alzheimer's disease.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key assays mentioned in this guide.

In Vitro Antiproliferative (MTT) Assay

Adapted from[9]

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG-2, MCF-7) in 96-well plates at a density of approximately 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test sulfonamide derivatives. Include a positive control (e.g., Doxorubicin) and a negative vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Carbonic Anhydrase (CA) Inhibition Assay

Adapted from[20]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture consisting of 60 µL of 50 mM Tris-sulfate buffer (pH 7.6, containing 0.1 mM ZnCl₂), 10 µL of the test compound (dissolved in 1% DMSO), and 10 µL of purified bovine CA II enzyme (50 U).

-

Preincubation: Mix the contents and preincubate at 25°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µL of p-nitrophenyl acetate (p-NPA) as the substrate.

-

Spectrophotometric Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Dual-Luciferase® Reporter Assay for Androgen Receptor Activity

Adapted from[21]

-

Cell Transfection: Co-transfect androgen-sensitive cells (e.g., LNCaP) with an androgen receptor (AR) responsive reporter plasmid (containing a firefly luciferase gene) and a control plasmid (containing a Renilla luciferase gene).

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test compounds in the presence of a constant concentration of an AR agonist like dihydrotestosterone (DHT, e.g., 1 nM). Include positive (DHT alone) and negative (vehicle alone) controls.

-

Incubation: Incubate the plates for 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the antagonistic activity and IC₅₀ values of the test compounds.

General Synthesis Methodology

The synthesis of N-aryl sulfonamides is typically straightforward and synthetically accessible, contributing to their prevalence in drug discovery campaigns.[21]

General Synthesis of N-Aryl Sulfonamides

The most common method involves the reaction of an appropriate arylsulfonyl chloride with a primary or secondary amine (such as a substituted aniline) in the presence of a base.

-

Reactant Preparation: Dissolve the amine (1.0 eq) and a base (e.g., triethylamine or pyridine, ~1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution in an ice bath (0°C). Add the arylsulfonyl chloride (1.0-1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by recrystallization or column chromatography on silica gel.

Visualized Synthesis Workflow

Conclusion and Future Perspectives